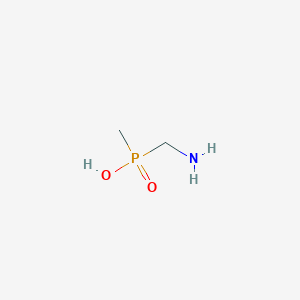

Aminomethyl(methyl)phosphinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aminomethyl(methyl)phosphinic acid (AMPA) is a chemical compound that has gained significant attention in the fields of chemistry and biochemistry due to its unique properties and potential applications. AMPA is a phosphonic acid analog that is structurally similar to the neurotransmitter glutamate, making it a valuable tool for studying the mechanisms of neurotransmission in the brain.

Aplicaciones Científicas De Investigación

Aminomethyl(methyl)phosphinic acid has a wide range of scientific research applications, including as a tool for studying the mechanisms of neurotransmission in the brain. It can be used to activate glutamate receptors and induce excitatory synaptic responses, allowing researchers to study the effects of neurotransmission on behavior and cognition. Additionally, Aminomethyl(methyl)phosphinic acid has been used in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in studies of drug addiction and withdrawal.

Mecanismo De Acción

Aminomethyl(methyl)phosphinic acid acts as an agonist for the Aminomethyl(methyl)phosphinic acid subtype of glutamate receptors, binding to the receptor and inducing a conformational change that opens the ion channel. This allows for an influx of positively charged ions, such as sodium and calcium, which depolarizes the cell and induces an excitatory response. The mechanism of action of Aminomethyl(methyl)phosphinic acid is similar to that of glutamate, the endogenous neurotransmitter that it mimics.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of Aminomethyl(methyl)phosphinic acid are largely dependent on its activation of glutamate receptors. In the brain, this can lead to increased synaptic transmission and enhanced cognitive function. However, excessive activation of glutamate receptors can also lead to excitotoxicity and neuronal damage. Outside of the brain, Aminomethyl(methyl)phosphinic acid has been shown to have antifungal properties and may be useful in the treatment of fungal infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Aminomethyl(methyl)phosphinic acid in lab experiments is its specificity for the Aminomethyl(methyl)phosphinic acid subtype of glutamate receptors. This allows for more precise manipulation of neuronal activity and reduces the risk of off-target effects. However, Aminomethyl(methyl)phosphinic acid can also be difficult to work with due to its high potency and potential for excitotoxicity. Careful dosing and experimental design are necessary to ensure accurate and reproducible results.

Direcciones Futuras

There are several potential future directions for research on Aminomethyl(methyl)phosphinic acid. One area of interest is the development of more selective Aminomethyl(methyl)phosphinic acid receptor agonists and antagonists, which could be useful in the treatment of neurological disorders. Additionally, Aminomethyl(methyl)phosphinic acid may have applications in the development of new antifungal drugs. Further research is also needed to fully understand the mechanisms of action and potential side effects of Aminomethyl(methyl)phosphinic acid, particularly in the context of long-term use.

Métodos De Síntesis

Aminomethyl(methyl)phosphinic acid can be synthesized through a variety of methods, including the reaction of methylamine with phosphorus trichloride, followed by hydrolysis and decarboxylation. Another method involves the reaction of formaldehyde with trimethylphosphite, followed by amination and hydrolysis. Both methods are effective in producing high yields of Aminomethyl(methyl)phosphinic acid.

Propiedades

Número CAS |

15901-11-8 |

|---|---|

Nombre del producto |

Aminomethyl(methyl)phosphinic acid |

Fórmula molecular |

C2H8NO2P |

Peso molecular |

109.06 g/mol |

Nombre IUPAC |

aminomethyl(methyl)phosphinic acid |

InChI |

InChI=1S/C2H8NO2P/c1-6(4,5)2-3/h2-3H2,1H3,(H,4,5) |

Clave InChI |

QLAUIXHXGPSZQW-UHFFFAOYSA-N |

SMILES |

CP(=O)(CN)O |

SMILES canónico |

CP(=O)(C[NH3+])[O-] |

Sinónimos |

(Aminomethyl)methylphosphinic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone](/img/structure/B93158.png)

![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)